molecular formula C6H4BrN3O B152542 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 956077-63-7

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Cat. No.: B152542
CAS No.: 956077-63-7
M. Wt: 214.02 g/mol
InChI Key: ORAOUEGATNRXHQ-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound with the molecular formula C6H4BrN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the bromination of pyrazolo[3,4-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research has shown its potential in developing therapeutic agents for diseases such as cancer and inflammatory conditions.

    Industry: It is utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to its bromine substitution, which allows for further functionalization through various chemical reactions. This makes it a versatile intermediate in the synthesis of diverse bioactive molecules .

Properties

IUPAC Name

3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAOUEGATNRXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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